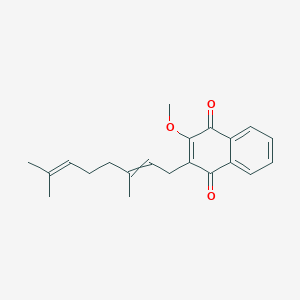
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a methoxy group and a dimethylocta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the methoxy group through methylation. The dimethylocta-dienyl side chain can be attached via a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroquinones.
Scientific Research Applications
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylocta-2,6-dien-1-yl acetate
- 3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
Uniqueness
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy-naphthalene core and dimethylocta-dienyl side chain make it particularly versatile for various applications.
Properties
CAS No. |
64183-99-9 |
|---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O3/c1-14(2)8-7-9-15(3)12-13-18-19(22)16-10-5-6-11-17(16)20(23)21(18)24-4/h5-6,8,10-12H,7,9,13H2,1-4H3 |
InChI Key |
CXBHIWPIYQTTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















